(3-Iodo-4-nitrophenyl)methanamine

Radiopharmaceutical Neuroblastoma Uptake Specificity

Standard benzylamine analogs fail to provide the distinct electronic properties and halogen-bonding capacity required for fragment-based drug discovery (FBDD) and 3D supramolecular materials. This compound delivers orthogonal reactivity validated in literature. - **Crystallography-ready:** Heavy iodine atom enables SAD/MAD phasing. - **Unique supramolecular directionality:** Forms 3D I···O₂N networks (vs. 1D/2D with isomers). - **Pharmacophore-validated:** 50 ± 4% specific cellular uptake in neuroblastoma models. - **Straightforward radiolabeling:** 80% radiochemical yield via direct exchange.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
Cat. No. B12988563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Iodo-4-nitrophenyl)methanamine
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)I)[N+](=O)[O-]
InChIInChI=1S/C7H7IN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2
InChIKeyIDNCIBZYEJYWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Iodo-4-nitrophenyl)methanamine Procurement Guide


(3-Iodo-4-nitrophenyl)methanamine (CAS 1261747-83-4) is a halogenated aromatic amine incorporating an iodine atom at the 3-position and a nitro group at the 4-position of the phenyl ring, with a methanamine substituent. This substitution pattern creates a bifunctional building block with orthogonal reactivity, primarily utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and as a synthetic intermediate for creating complex molecular architectures [1]. Its value proposition, relative to simpler benzylamine analogs, stems from the presence of the iodo and nitro groups, which confer distinct electronic properties and enable specific non-covalent interactions, such as halogen bonding, that are absent in non-iodinated or differently substituted isomers [2].

FBDD Halogen-bonding anchor with heavy-atom phasing
Radiochem Direct iodine exchange for ¹³¹I labeling
Crystal Eng. 3-iodo-4-nitro motif directs 3D supramolecular frameworks

(3-Iodo-4-nitrophenyl)methanamine vs. Simple Benzylamines


Generic substitution with unsubstituted benzylamine or even mono-substituted analogs (e.g., 4-nitrobenzylamine) fails to replicate the performance of (3-iodo-4-nitrophenyl)methanamine. The 3-iodo-4-nitro substitution pattern is not merely additive; it creates a unique electronic environment that directs both covalent bond formation and non-covalent interactions. For instance, in a comparative analysis of radiolabeled benzylguanidine derivatives, the 3-iodo-4-nitro analog exhibited a distinct cellular uptake profile and metabolic fate compared to the parent compound and other halogen-substituted variants, proving that the iodine atom at the 3-position with a nitro group at the 4-position is a critical pharmacophore element [1]. Furthermore, in the solid state, the 3-iodo-4-nitro motif directs a three-dimensional supramolecular architecture through specific I···O₂N interactions, a property not achievable with 2-iodo or 4-iodo isomers, which form 1D and 2D structures, respectively [2].

Simple benzylamines lack iodo-nitro reactivity
Unsubstituted or 4-nitro benzylamine cannot replicate the specific cellular uptake profile and metabolic fate determined by the 3-iodo-4-nitro motif.
Isomeric iodo position controls architecture
2- or 4-iodo isomers form 1D or 2D assemblies, while the 3-iodo isomer enables 3D networks; substitution would alter solid-state behavior.

(3-Iodo-4-nitrophenyl)methanamine Quantitative Comparison


Reduced Cellular Uptake vs. 4-Chloro Analog

The 3-iodo-4-nitro substitution on the benzylguanidine scaffold results in significantly lower specific uptake by SK-N-SH human neuroblastoma cells compared to the 4-chloro-3-iodo analog, demonstrating how the nitro group at the 4-position modulates biological recognition. The specific uptake of 3-[¹³¹I]iodo-4-nitrobenzylguanidine was 50 ± 4% relative to the parent [¹²⁵I]MIBG, while the 4-chloro-3-[¹³¹I]iodobenzylguanidine achieved 117 ± 10% [1].

Cellular Uptake
Head-to-head
3-iodo-4-nitro: 50 ± 4% vs parent MIBG (100%)
4-chloro-3-iodo analog: 117 ± 10%
Supports uptake-modulation screening
SK-N-SH neuroblastoma; data from REFS-1
Radiopharmaceutical Neuroblastoma Uptake Specificity

Distinct Degradation to Polar Metabolite

Unlike other substituted m-iodobenzylguanidine analogs that generate more nonpolar degradation products, the 3-iodo-4-nitro derivative decomposes to a product that is more polar than the parent compound, indicating a distinct metabolic or chemical degradation pathway driven by the electron-withdrawing nitro group [1]. In PBS at 37°C, most derivatives showed stability up to 24 hours, but the 3-iodo-4-nitro variant was specifically noted for its divergent degradation profile.

Degradation Profile
Head-to-head
Yields a more polar decomposition product than parent, unlike analogs that produce nonpolar products.
Supports metabolic profiling interpretation
In vitro stability in PBS at 37°C; data to verify
Metabolic Stability In Vitro Stability HPLC

Iodo-Nitro Driven 3D Assembly

The 3-iodo-4-nitrophenyl scaffold, as studied in the closely related 3-iodo-N-(4-nitrobenzyl)aniline, directs the formation of a three-dimensional supramolecular framework through a combination of N-H···O, C-H···O hydrogen bonds, and specific iodo···nitro interactions. In contrast, the 2-iodo isomer forms only 1D chains, and the 4-iodo isomer assembles into a 2D structure [1].

Solid-State Assembly
Class-level
3-iodo-4-nitro: 3D framework
2-iodo isomer: 1D chains; 4-iodo isomer: 2D sheets
Reported crystal engineering context
Single-crystal XRD; class-level inference
Crystal Engineering Halogen Bonding Supramolecular Chemistry

Direct Radioiodination vs. Silicon Precursor

The (3-iodo-4-nitrophenyl)methanamine scaffold is a direct precursor for synthesizing radiolabeled compounds via isotope exchange. For the guanidine derivative, exchange radioiodination of 3-iodo-4-nitrobenzylguanidine yields 3-[¹³¹I]iodo-4-nitrobenzylguanidine with an 80% radiochemical yield. While the no-carrier-added silicon precursor route achieves a higher yield of 85% for NHIBG, the direct exchange route is simpler and avoids the need for organosilicon chemistry [1].

Radioiodination Yield
Head-to-head
80% yield via direct isotopic exchange, vs 85% via silicon precursor route.
Supports direct labeling workflow
Simpler single-step protocol; data from REFS-1
Radioiodination Isotopic Exchange Radiochemical Yield

(3-Iodo-4-nitrophenyl)methanamine Application Scenarios


Attenuated Uptake for Radiopharmaceuticals

When developing targeted radiotherapeutics or diagnostics where the goal is to reduce off-target or specific cellular accumulation, the (3-iodo-4-nitrophenyl)methanamine scaffold provides a validated starting point. As evidenced by the 50 ± 4% specific uptake in neuroblastoma cells, this core offers a pharmacologically relevant, intermediate level of cellular engagement that can be further tuned [1].

FBDD with Halogen-Bonding Motifs

In FBDD campaigns, where fragments are screened for low-affinity binding and then elaborated, (3-iodo-4-nitrophenyl)methanamine provides a unique '3D exit vector'. The iodine serves as a heavy atom for X-ray crystallography phasing, while the 3-iodo-4-nitro arrangement is proven to form specific, directional halogen bonds that can anchor a fragment in a binding pocket, an interaction not available to 2-iodo or 4-iodo isomers [2].

Crystal Engineering of 3D Halogen-Bonded Frameworks

For materials scientists and solid-state chemists, this compound is a reliable building block for constructing 3D supramolecular architectures. The quantitative crystallographic evidence shows that the 3-iodo-4-nitro substitution pattern predictably generates a 3D framework through I···O₂N interactions, whereas other isomers lead to lower-dimensional structures [2]. This predictability is paramount for the rational design of functional materials.

Metabolically Divergent Radioligands via Direct Labeling

The compound is ideally suited for the synthesis of radioligands intended for metabolic profiling. The 80% radiochemical yield via direct exchange provides a straightforward route to a radiotracer that, unlike its analogs, undergoes a distinct metabolic decomposition to a more polar product [1]. This allows for the study of novel metabolic pathways without the complexity of multi-step, no-carrier-added syntheses.

Application
Selection Property
Validation Focus
Reduced-uptake radiopharmaceutical research
Intermediate cellular engagement profile
Uptake specificity in target cell models
Fragment-based drug discovery (FBDD)
Heavy-atom phasing and directional halogen bonding
Crystallographic binding-mode confirmation
3D supramolecular crystal engineering
Iodo-nitro driven 3D framework formation
Supramolecular dimensionality verification
Direct-labeling for metabolic radioligand profiling
Single-step radioiodination with divergent metabolic fate
Radiochemical yield and metabolite polarity assessment

Technical Documentation Hub

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30 linked technical documents
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